3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Description
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities. The compound’s structure includes methoxy groups, a quinoline ring, and a propylbenzamide moiety, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-8-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-7-6-15(2)9-21(16)24-22(18)26/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQCKFFDWRHODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the benzamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, the quinoline derivative can be synthesized using a Pd-catalyzed amination reaction, which involves the coupling of a quinoline precursor with an amine under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of reagents and catalysts is crucial to minimize by-products and ensure the desired product’s consistency.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives. Substitution reactions can lead to various substituted benzamides or quinoline derivatives.
Scientific Research Applications
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Quinoline derivatives: Compounds with a quinoline moiety, such as 2-hydroxyquinoline and 4-hydroxyquinoline.
Benzamide derivatives: Compounds with a benzamide moiety, such as N-phenylbenzamide and N-methylbenzamide.
Uniqueness
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of both methoxy groups and a quinoline ring in the same molecule provides distinct chemical and biological properties that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
